molecular formula C11H10BrNO2 B100692 ethyl 5-bromo-1H-indole-2-carboxylate CAS No. 16732-70-0

ethyl 5-bromo-1H-indole-2-carboxylate

Cat. No.: B100692
CAS No.: 16732-70-0
M. Wt: 268.11 g/mol
InChI Key: LWRLKENDQISGEU-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-indole-2-carboxylate (CAS: 16732-70-0) is a brominated indole derivative with the molecular formula C₁₁H₁₀BrNO₂ and a molecular weight of 268.11 g/mol . It serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting kinases, antimicrobial agents, and antiviral compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-1H-indole-2-carboxylate typically involves the bromination of indole derivatives. One common method starts with the bromination of 1H-indole-2-carboxylate, followed by esterification to introduce the ethyl group . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Scientific Research Applications

Biological Activities

Ethyl 5-bromo-1H-indole-2-carboxylate exhibits a broad spectrum of biological activities, including:

  • Antiviral : Research indicates that indole derivatives can inhibit viral replication, particularly in the context of HIV integrase inhibitors .
  • Anticancer : The compound has been evaluated for its potential to inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest.
  • Antimicrobial : Its efficacy against various pathogens has been documented, suggesting potential for development into antimicrobial agents.

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex indole derivatives that may exhibit enhanced biological activity. It is particularly useful in developing new pharmaceuticals targeting viral infections and cancer.

Biochemical Research

The compound is employed as a probe in biochemical assays to study indole-based biological pathways. Its ability to interact with various biochemical targets makes it a versatile tool in research settings.

Material Science

In industrial applications, this compound is utilized as an intermediate in the synthesis of dyes and pigments, leveraging its unique chemical properties for material development .

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of indole-2-carboxylic acid, including this compound, significantly inhibited HIV integrase activity. The compound was shown to bind effectively within the active site of integrase, suggesting its potential as an antiviral agent .

Case Study 2: Anticancer Properties

Research focused on the anticancer potential of this compound revealed that it could induce apoptosis in various cancer cell lines. The compound's mechanism involves disrupting mitochondrial function and activating caspase pathways .

Mechanism of Action

The mechanism of action of ethyl 5-bromo-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 5-bromo-1H-indole-2-carboxylate belongs to a family of halogenated indole esters. Below is a detailed comparison with structural analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs and Substituent Effects

Compound Name CAS Number Substituent Position Ester Group Molecular Weight (g/mol) Key Applications References
This compound 16732-70-0 5-Bromo Ethyl 268.11 EGFR inhibitors, antimicrobials
Ethyl 7-bromo-1H-indole-2-carboxylate 16732-69-7 7-Bromo Ethyl 268.11 Under investigation
Mthis compound 16732-70-0¹ 5-Bromo Methyl 254.09 Crystallography studies
Ethyl 3-bromo-1H-indole-2-carboxylate 91348-45-7 3-Bromo Ethyl 268.11 Synthetic intermediates
Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate 91844-20-1 5-Bromo, 1-Methyl Ethyl 282.13 Patent-based drug discovery

¹Methyl analog of the parent compound; Butcher et al. (2007) .

Key Observations:

Substituent Position :

  • The 5-bromo substitution (as in the parent compound) is optimal for binding to biological targets like EGFR and antimicrobial enzymes due to electronic and steric compatibility .
  • 7-Bromo and 3-bromo analogs exhibit reduced bioactivity in similar assays, likely due to altered electronic profiles or steric hindrance .

Methyl derivatives are often used in crystallography due to their compact structure, enabling precise packing in crystal lattices .

N-Substitution :

  • 1-Methyl substitution (e.g., CAS 91844-20-1) blocks the indole NH, improving stability against nucleophilic attack and modifying interactions with hydrophobic pockets in enzymes .

Physicochemical and Pharmacokinetic Properties

Property This compound Mthis compound Ethyl 5-Bromo-1-Methyl-1H-Indole-2-Carboxylate
LogP ~3.1 ~2.8 ~3.5
Solubility (aq.) Low Moderate Very low
Metabolic Stability Moderate (ester hydrolysis) High (slow hydrolysis) High (steric protection)
  • Metabolic Stability : 1-Methyl derivatives resist enzymatic degradation, making them suitable for prolonged action .

Biological Activity

Ethyl 5-bromo-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of indole derivatives followed by esterification. A common method starts with the bromination of 1H-indole-2-carboxylic acid, which is then esterified to introduce the ethyl group .

Synthetic Route Overview

StepReactionReagentsConditions
1BrominationIndole-2-carboxylic acidBromine, solvent
2EsterificationResulting acidEthanol, acid catalyst

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antibacterial Activity : Research indicates that derivatives of indole, including this compound, show significant antibacterial properties against various pathogenic bacteria such as Klebsiella pneumoniae and Escherichia coli. In one study, certain derivatives had minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL, outperforming standard antibiotics .
  • Antiviral Activity : Indole derivatives have been investigated for their potential as HIV integrase inhibitors. This compound may interact with the active site of integrase, chelating essential magnesium ions and thus inhibiting viral replication . The compound's structural modifications have led to variants with improved inhibitory effects against HIV integrase.
  • Antioxidant and Anti-inflammatory Effects : Studies suggest that the indole core structure contributes to antioxidant activity, which can mitigate oxidative stress in biological systems. This activity is crucial for developing therapeutic agents aimed at inflammatory diseases .

The biological activities of this compound are largely attributed to its ability to interact with various biochemical pathways:

  • Chelation with Metal Ions : The indole nitrogen and carboxyl group can chelate metal ions (e.g., Mg²⁺), which are vital for the activity of several enzymes, including integrases involved in viral replication .
  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes such as integrase, the compound can inhibit their function, thereby blocking critical steps in viral life cycles.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Antibacterial Studies : In vitro evaluations showed that derivatives exhibited potent antibacterial activity against Gram-negative bacteria. Compounds derived from this scaffold demonstrated enhanced efficacy compared to traditional antibiotics .
  • Antiviral Research : Structural optimization of related compounds has led to derivatives with IC₅₀ values as low as 0.13 μM against HIV integrase, indicating strong potential for therapeutic development .
  • Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, showcasing its potential as an antioxidant agent in pharmacology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 5-bromo-1H-indole-2-carboxylate, and how are reaction conditions optimized?

  • Methodology : A common approach involves coupling reactions using copper iodide (CuI) as a catalyst in PEG-400/DMF solvent systems. For example, azide-alkyne cycloaddition under reflux with stirring for 12 hours yields indole derivatives. Post-reaction, the product is extracted with ethyl acetate, dried, and purified via flash column chromatography (70:30 ethyl acetate/hexane) . Optimization includes adjusting catalyst loading (e.g., 1.0 g CuI per 700 mg substrate) and solvent ratios to improve yields (e.g., 50% yield reported) .
  • Analytical Confirmation : 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, and FAB-HRMS (e.g., m/z 427.0757 [M+H]+^+) are critical for structural validation. TLC (Rf_f = 0.30 in ethyl acetate/hexane) monitors reaction progress .

Q. How do researchers confirm the purity and structural integrity of this compound?

  • Methodology : Purity is assessed via HPLC (≥95%) and melting point analysis (e.g., mp 154–157°C for analogous compounds) . Structural integrity is confirmed using 1H NMR^{1}\text{H NMR} (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and HRMS for molecular weight verification . Residual solvents (e.g., DMF) are removed by heating to 90°C under vacuum .

Advanced Research Questions

Q. What strategies address low yields or side products in the synthesis of this compound derivatives?

  • Methodology :

  • Catalyst Screening : Replace CuI with palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for bromo-substitutions) .
  • Solvent Optimization : Test alternative solvents like THF or dichloromethane to reduce polar byproduct formation .
  • Temperature Control : Lower reaction temperatures (e.g., 0–25°C) minimize decomposition of heat-sensitive intermediates .

Q. How can researchers resolve discrepancies between spectroscopic data and expected structures?

  • Methodology :

  • Multi-Technique Cross-Validation : Combine 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, and X-ray crystallography (e.g., crystal structure analysis in Acta Crystallographica Section E) to confirm substituent positions .
  • Isotopic Labeling : Use deuterated solvents to distinguish overlapping proton signals in complex spectra .
  • Computational Modeling : Compare experimental HRMS data with theoretical m/z values from tools like ChemDraw .

Q. What modifications to the indole core enhance biological activity in this compound derivatives?

  • Methodology :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., trifluoromethyl at position 3) to improve metabolic stability .
  • Heteroatom Incorporation : Replace the ester group with amides (e.g., dimethylaminoethyl) to modulate solubility and receptor binding .
  • Biological Screening : Test modified compounds in enzyme inhibition assays (e.g., Flt3 kinase inhibition using Bisindolylmaleimide derivatives as benchmarks) .

Q. Key Research Challenges

  • Stereochemical Control : Achieving regioselective bromination at position 5 without side reactions at positions 3 or 6 requires careful electrophile selection (e.g., NBS vs. Br2_2) .
  • Scale-Up Limitations : Low yields in multi-step syntheses (e.g., 50% yield in CuI-catalyzed reactions) necessitate alternative routes like photochemical cycloadditions .

Properties

IUPAC Name

ethyl 5-bromo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRLKENDQISGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293321
Record name Ethyl 5-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16732-70-0
Record name 16732-70-0
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-Bromoindole-2-carboxylate
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Synthesis routes and methods

Procedure details

In a 500 ml flask, 14 g of 4-bromophenylhydrazine hydrochloride was dissolved in 170 ml of ethanol, and 1.2 ml of sulfuric acid and 8.5 ml of ethyl pyruvate were added. The reaction mixture was stirred for about 2 hours at room temperature and evaporated under reduced pressure to dryness. To the residue was added 23 ml of polyphosphoric acid, and the resulting solution was then stirred for 2 hours at 100° C.-110° C. After water was added, the reaction solution was neutralized with saturated aqueous NaHCO3 solution and then extracted to times with ethyl acetate. The extracts were combined, dried over MgSO4 and then evaporated. The residue was purified with silica gel column chromatography [eluent: n-hexane/ethyl acetate(9:1)] to obtain 10 g of the title compound as a brown solid.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

ethyl 5-bromo-1H-indole-2-carboxylate
ethyl 5-bromo-1H-indole-2-carboxylate
ethyl 5-bromo-1H-indole-2-carboxylate
ethyl 5-bromo-1H-indole-2-carboxylate
ethyl 5-bromo-1H-indole-2-carboxylate
ethyl 5-bromo-1H-indole-2-carboxylate

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